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Compound Focus: Nafamostat

CAS No.: 81525-10-2

Cat. No.: S596905

Nafamostat (often used as its mesylate salt) is a synthetic serine protease inhibitor with a broad spectrum
of activity. It is characterized as a fast-acting, short-acting proteolytic inhibitor and is clinically approved
in several Asian countries for use as an anticoagulant in continuous renal replacement therapy (CRRT) and
for the treatment of acute pancreatitis [1] [2]. Its molecular formula is CI9H17N502, with a molar mass of
347.378 g'mol~! [2]. A key feature of nafamestat's pharmacology is its exceptionally short plasma half-life
of approximately 8 minutes, which is a critical consideration for its dosing and therapeutic application [1]
[3]. Recent research has expanded its potential therapeutic scope to include antiviral applications (notably
against SARS-CoV-2), neuroprotective effects in central nervous system injuries, and anti-cancer properties

[4] [2] [5].

Detailed Pharmacodynamic Profile

Primary Mechanism of Action

Nafamostat functions as a slow tight-binding inhibitor, trapping target serine proteases in a stable acyl-
enzyme intermediate state, which results in potent and apparent inhibition of enzymatic activity [2]. Its core
pharmacodynamic activity stems from its ability to competitively inhibit a wide array of Lys/Arg-specific

serine proteases [1].

Table 1: Primary Enzyme Targets and Pharmacodynamic Consequences of Nafamostat
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Target System

Specific Enzymes
Inhibited

Biological Consequence

Coagulation/Fibrinolytic
System

Kallikrein-Kinin System

Complement System

Pancreatic Proteases

Viral Entry Machinery

Thrombin, Factor Xa,
Factor Xlla [1]

Kallikrein-1 [1]

Components of the

complement cascade [1]

Trypsin [4]

TMPRSS2 [4]

Anticoagulation; prevention of fibrinogen
proteolysis to fibrin [1] [4]

Attenuation of inflammation and
vascular permeability

Reduction of inflammatory and immune-
mediated tissue damage

Treatment of acute pancreatitis [2]

Inhibition of SARS-CoV-2 S protein
priming and cellular entry [4]

Quantitative Pharmacodynamic Parameters

The pharmacodynamic effects of nafamestat have been quantified in both in vitro and in vivo settings,

providing critical data for dose-response predictions.

Table 2: Quantitative Pharmacodynamic Parameters of Nafamostat

Parameter | Context Value Notes /| Experimental Context
ECMO Patients (Systemic) ICs0 = 350 Concentration for half-maximal aPTT
Ma/L [3] prolongation in patient circulation
ECMO Circuit ICs0 = 581 Concentration for half-maximal aPTT
Ma/L [3] prolongation within the ECMO machine
Maximum Inhibitory Effect (Imax) on  35.5% [3] Maximum observed effect in patient systemic
aPTT (Systemic) circulation
Maximum Inhibitory Effect (Imax) on  43.6% [3] Maximum observed effect within the ECMO
aPTT (ECMO Circuit) machine
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Parameter /| Context Value Notes | Experimental Context
Anticoagulant Activity Half-Life ~8 minutes Rapid clearance, favoring regional over
[1] [3] systemic anticoagulation

Experimental Models and Methodologies

In Vivo Model: Exertional Heat Stroke (EHS) in Rats

The efficacy of nafamestat has been demonstrated in a rigorous model of exertional heat stroke,

highlighting its effects on survival and coagulopathy [6].

e Animal Model: Specific pathogen-free (SPF) male Sprague Dawley (SD) rats [6].
¢ EHS Induction: Rats were placed in an artificial climate chamber (40°C, 70% relative humidity) and
exercised on a treadmill at a speed incrementally increased to a steady 15 m/min until fatigue and a
core temperature of 42.5°C was reached [6].
e Dosing Protocol: Nafamostat mesylate (0.5 mg/mL) or a 5% glucose vehicle control was
administered via intraperitoneal injection at a volume of 0.5 mg/kg [6].
e Key Outcome Measures:
o 72-hour survival rate.
o Coagulation profile: Platelet count, prothrombin time (PT), activated partial thromboplastin
time (aPTT) [6].
o Histopathology: Thrombus formation in brain, lungs, and liver [6].
o Proteomic analysis: Identification of differentially expressed proteins (e.g., rpLP2, H4c16,
NGP, Impal) via quantitative proteomics and Parallel Reaction Monitoring (PRM) validation [6].

The experimental workflow for this study is summarized in the diagram below.
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Experimental Workflow: Nafamostat in Rat Heat Stroke Model
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Experimental workflow for evaluating Nafamostat in a rat heat stroke model [6].

In Vivo Model: Acute Spinal Cord Injury (SCI) in Rats

Research on acute spinal cord injury has defined a critical therapeutic time window for nafamestat and

elucidated its mechanism in protecting the blood-spinal cord barrier [5].

¢ Animal Model: Female Wistar rats (200-220 g) [5].

¢ SCI Induction: A moderate contusion model was established at the T10 vertebrae level using an
NYU Impactor (10 g rod from 25 mm height) [5].

e Dosing Protocol: Nafamostat mesylate (10 mg/kg/day, dissolved in saline) or the thrombin-specific
inhibitor argatroban (3 mg/kg/day) was administered by intraperitoneal injection. The first dose was
given at various time points post-injury (0, 2, 8, 12, 24, 48 hours, 5 days) and then twice daily until 3
days post-injury [5].
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e Key Outcome Measures:
o Functional recovery: Basso, Beattie, and Bresnahan (BBB) locomotor scores and CatWalk
gait analysis [5].
o Blood-Spinal Cord Barrier (BSCB) integrity: Evans Blue leakage assay and
immunohistochemistry for tight junction proteins (Claudin-5, Occludin, ZO-1) [5].
o Molecular pathway analysis: Western blot and immunofluorescence for thrombin, its receptor
PAR1, and downstream effector MMP9 [5].

Clinical Pharmacokinetic/lPharmacodynamic (PK/PD) Study in
ECMO Patients

A prospective clinical study in ECMO patients provided robust human PK/PD data, crucial for clinical

dosing optimization [3].

¢ Patient Population: 24 adult patients on VV- or VA-ECMO [3].

e Dosing and Sampling: A continuous intravenous infusion of nafamostat mesylate was started at 15
mg/h through a stopcock placed before the ECMO pump. The dose was titrated to maintain a target
aPTT of 40-80 seconds. Blood samples were collected concurrently from the patient's central venous
catheter (systemic circulation) and from the ECMO circuit [3].

¢ Analytical Method: Nafamostat concentration in plasma was determined using a validated liquid
chromatography—tandem mass spectrometry (LC-MS/MS) method [3].

¢ Modeling: A nonlinear mixed-effects modeling approach was used to characterize the PK (two-
compartment model) and the relationship between nafamostat concentration and aPTT prolongation
(turnover model) [3].

Signaling Pathways and Mechanistic Insights

Mechanism in Thrombin-Mediated Blood-Spinal Cord Barrier
Breakdown

In acute spinal cord injury, nafameostat's primary mechanism involves the inhibition of thrombin and its
downstream signaling cascade to preserve blood-spinal cord barrier integrity [5]. The pathway is

summarized in the diagram below.
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Nafamostat Inhibits Thrombin-Mediated BSCB Breakdown in SCI
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Nafamostat inhibits the thrombin-PAR1-MMP9 pathway to preserve blood-spinal cord barrier integrity after
injury [5].
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Antiviral Mechanism Against SARS-CoV-2

Nafamestat exhibits antiviral activity by inhibiting the transmembrane serine protease 2 (TMPRSS2), which

is essential for SARS-CoV-2 viral entry into host cells [4].

e Viral Attachment: The SARS-CoV-2 spike (S) protein binds to the angiotensin-converting enzyme 2
(ACE2) receptor on the host cell membrane [4].

e Proteolytic Priming: For successful viral entry, the S protein must be cleaved and primed by the host
protease TMPRSS2 [4].

* Nafamostat Inhibition: Nafamostat spontaneously and stably binds to the catalytic center of
TMPRSS2, inhibiting its proteolytic activity. This prevents the cleavage of the viral S protein, thereby
blocking the fusion of the viral envelope with the host cell membrane and subsequent viral entry [4].

Conclusion and Research Implications

Nafamostat is a versatile serine protease inhibitor with a well-characterized and broad pharmacodynamic
profile. Its key advantages include a short half-life favoring regional anticoagulation and a multi-target
mechanism encompassing anticoagulant, anti-inflammatory, and antiviral activities. The quantitative PD

data and experimental protocols outlined provide a solid foundation for ongoing and future research.

Areas of particular interest for further investigation include:

e Leveraging the defined therapeutic time window (2-12 hours post-injury) for acute CNS injuries
[5].

e Optimizing clinical dosing regimens using the distinct PKIPD models for systemic versus ECMO
circuit concentrations [3].

e Exploring the implications of its newly identified effects on cellular metabolism and immune-
mediated thrombosis via proteins like rpLP2, H4c16, NGP, and Impal [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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